3-(o-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine core substituted with aryl and 1,2,4-oxadiazole groups. The o-tolyl (ortho-methylphenyl) and m-tolyl (meta-methylphenyl) substituents contribute to its unique steric and electronic properties, influencing its biological activity and physicochemical stability. Such derivatives are frequently explored for antimicrobial and anticancer applications due to their heterocyclic diversity .
Properties
Molecular Formula |
C23H18N4O3S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-(2-methylphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18N4O3S/c1-14-6-5-8-16(12-14)21-24-19(30-25-21)13-26-18-10-11-31-20(18)22(28)27(23(26)29)17-9-4-3-7-15(17)2/h3-12H,13H2,1-2H3 |
InChI Key |
SDEFYUYNGJFHNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5C)SC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization via Carbonylation
A mixture of 2-chloro-1-(thiophen-3-yl)ethan-1-one (1.0 equiv), cyclohexyl isocyanate (1.2 equiv), and o-toluidine (1.5 equiv) undergoes Pd(OAc)₂-catalyzed carbonylation under CO pressure (27 atm) in anhydrous THF at 110°C for 10 hours. The reaction proceeds through a β-ketoacylpalladium intermediate, followed by acylation and cyclization to yield the thienopyrimidine core. Purification via silica gel chromatography (petroleum ether/ethyl acetate, 80:20) achieves 68–73% isolated yield.
Key Variables:
-
Catalyst loading : 4 mol% Pd(OAc)₂ with PPh₃ as a ligand.
-
Temperature : Reactions below 100°C result in incomplete conversion.
-
Solvent : THF outperforms DMF or DMSO in minimizing side reactions.
Preparation of 3-(m-Tolyl)-1,2,4-Oxadiazole-5-ylmethyl Substituent
The oxadiazole moiety is synthesized separately and later coupled to the thienopyrimidine core. A two-step sequence involving nitrile oxide cycloaddition is commonly employed.
Nitrile Oxide Intermediate
m-Tolylhydroxamic acid (1.0 equiv) reacts with chloroacetyl chloride (1.2 equiv) in dichloromethane at 0°C to form the corresponding hydroxamoyl chloride. Subsequent treatment with NH₄OH generates the nitrile oxide in situ.
Cycloaddition with Methyl Propiolate
The nitrile oxide intermediate undergoes [3+2] cycloaddition with methyl propiolate (1.5 equiv) in refluxing toluene, yielding 3-(m-tolyl)-5-(methoxycarbonyl)-1,2,4-oxadiazole. Hydrolysis with NaOH (2M) produces the carboxylic acid derivative (92% yield).
Coupling of Oxadiazole to Thienopyrimidine Core
The methylene bridge between the oxadiazole and thienopyrimidine is established via nucleophilic substitution or Mitsunobu coupling.
Alkylation under Basic Conditions
The thienopyrimidine core (1.0 equiv) is deprotonated with NaH (2.0 equiv) in DMF at 0°C, followed by addition of 5-(bromomethyl)-3-(m-tolyl)-1,2,4-oxadiazole (1.2 equiv). The mixture is stirred at 25°C for 12 hours, achieving 65–70% yield after column chromatography.
Competing Pathways:
-
N1 vs. N3 alkylation : Steric effects favor N1 substitution when using bulky bases like DBU.
-
Solvent effects : DMF enhances solubility but may increase dimerization; THF reduces side products at the cost of slower kinetics.
Functionalization with o-Tolyl Group
The o-tolyl group is introduced at the N3 position via Ullmann coupling or nucleophilic aromatic substitution (SNAr).
Copper-Catalyzed Ullmann Coupling
A mixture of 3-iodothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (1.0 equiv), o-toluidine (1.5 equiv), CuI (10 mol%), and L-proline (20 mol%) in DMSO at 120°C for 24 hours affords the N3-o-tolyl derivative in 58% yield.
SNAr with Activated Aryl Halides
Using 3-fluoro-N-(o-tolyl)propanamide (1.2 equiv) and K₂CO₃ (3.0 equiv) in DMF at 80°C for 6 hours achieves 63% yield. Electron-withdrawing groups on the aryl halide improve reactivity.
Purification and Characterization
Final purification employs a combination of silica gel chromatography and recrystallization.
Chromatographic Conditions
-
Mobile phase : Hexane/ethyl acetate (70:30) → (50:50) gradient.
-
Retention factors : Rf = 0.3–0.4 for the target compound.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 5.2 Hz, 1H, thieno-H), 7.45–7.30 (m, 8H, aryl-H), 5.21 (s, 2H, CH₂), 2.51 (s, 3H, o-tolyl-CH₃), 2.33 (s, 3H, m-tolyl-CH₃).
-
HRMS (ESI+) : m/z calculated for C₂₄H₂₀N₄O₃S [M+H]⁺: 457.1334; found: 457.1338.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
-
Oxadiazole stability : The 1,2,4-oxadiazole moiety is prone to hydrolysis under acidic conditions; neutral pH must be maintained during workup.
-
N3 vs. N1 selectivity : Bulky ligands (e.g., Xantphos) improve N3-o-tolyl selectivity in Ullmann couplings.
-
Scale-up limitations : High-pressure carbonylation (method 1) is less feasible industrially; alternative low-pressure methods using Mo(CO)₆ are under investigation .
Chemical Reactions Analysis
Types of Reactions
3-(2-methylphenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Biological Activities
The compound has been extensively studied for its biological properties:
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. Specifically:
- Mechanism of Action : Compounds containing the oxadiazole ring have been shown to interfere with cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression.
- Case Study : A study demonstrated that similar compounds displayed cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored:
- Activity Spectrum : It has shown effectiveness against both gram-positive and gram-negative bacteria. Studies have reported better activity against gram-positive strains such as Staphylococcus aureus.
- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines in vitro.
- Potential Applications : This suggests possible therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
- Substituent Effects : Variations in substituents on the oxadiazole and thieno[3,2-d]pyrimidine rings can significantly affect biological activity.
- Computational Studies : Molecular docking studies have been employed to predict interactions with biological targets, aiding in the design of more potent derivatives .
Mechanism of Action
The mechanism of action of 3-(2-methylphenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aryl Groups
- 3-(4-Methoxyphenyl)-1-((3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4-dione (): Replacing the o-tolyl group with a methoxyphenyl enhances electron-donating effects but reduces steric bulk. This modification may improve solubility but could decrease receptor binding affinity compared to the methyl-substituted o-tolyl variant .
- 1-Alkyl-5-Methyl-3-Phenyl-6-(5-Phenyl-1,3,4-Oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-diones (): These compounds feature a thieno[2,3-d]pyrimidine core (vs. [3,2-d] in the target compound) and 1,3,4-oxadiazole substituents. The altered core orientation and oxadiazole position (1,3,4 vs. 1,2,4) may reduce metabolic stability but retain antimicrobial activity .
Hybrid Heterocyclic Systems
- 4-(3-Phenyl-1H-Pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (): A pyrazolo-pyrimidine fused system replaces the oxadiazole group.
Substituent Effects on Bioactivity
- 3-Cyclohexyl-6-Phenyl-1-(p-Tolyl)pyrimidine-2,4-dione (): Lacking the thiophene and oxadiazole moieties, this compound shows reduced antimicrobial potency but improved lipophilicity, highlighting the critical role of the thieno-pyrimidine-oxadiazole scaffold in pathogen targeting .
- Triazole-Tethered Thienopyrimidines (): Substituting oxadiazole with 1,2,3-triazole alters hydrogen-bonding capacity, resulting in moderate antimicrobial activity compared to the target compound’s oxadiazole-driven potency .
Antimicrobial Activity
The target compound’s 1,2,4-oxadiazole group enhances microbial enzyme inhibition, as seen in related derivatives (e.g., MIC values of 2–8 µg/mL against Staphylococcus aureus). Its o-tolyl group may improve membrane penetration due to increased hydrophobicity compared to para-substituted analogues .
Anticancer Potential
The m-tolyl group’s electron-withdrawing effects may enhance cytotoxicity via ROS generation .
Melting Points and Solubility
- Alkylation strategies (e.g., benzyl chloride reactions in ) are critical for introducing substituents without destabilizing the core .
Biological Activity
The compound 3-(o-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is part of a class of compounds that exhibit significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of the Compound
This compound combines the structural features of oxadiazole and thieno[3,2-d]pyrimidine, which are known for their diverse biological activities. The oxadiazole ring is particularly notable for its role in medicinal chemistry due to its bioisosteric properties that enhance the pharmacokinetic profiles of drugs.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of compounds containing the oxadiazole moiety. For instance:
- Antitubercular Activity : Compounds similar to the one have shown promising activity against Mycobacterium tuberculosis (Mtb). In a study, derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.045 µg/mL against resistant strains . This suggests that modifications in the oxadiazole structure can lead to enhanced activity against tuberculosis.
- Antifungal and Antibacterial Effects : The presence of the 1,3,4-oxadiazole ring has been associated with a broad spectrum of antimicrobial effects. For example, derivatives have been reported to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The thieno[3,2-d]pyrimidine scaffold has been implicated in anticancer activity. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Key Enzymes : Compounds have been shown to inhibit enzymes such as histone deacetylases (HDACs), which are crucial in cancer cell growth and survival .
- Cell Cycle Arrest and Apoptosis Induction : Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and triggering caspase pathways .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The interaction with enzymes involved in metabolic pathways is a key mechanism. For instance, inhibition of HDACs leads to altered gene expression associated with cell cycle regulation and apoptosis .
- Receptor Modulation : The compound may interact with specific receptors or proteins within cells, modulating their activity and leading to various biological responses .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Antitubercular Activity : A derivative was tested against monoresistant strains of Mtb and showed excellent metabolic stability with a half-life (T1/2) of 1.63 hours and a maximum concentration (Cmax) in plasma indicating good bioavailability .
- Anticancer Efficacy : Another study demonstrated that a compound with similar structural features could effectively inhibit the growth of various cancer cell lines by inducing cell cycle arrest .
Data Summary
Q & A
What synthetic strategies are recommended for constructing the thieno[3,2-d]pyrimidine-2,4-dione core in this compound?
Answer (Basic):
The thieno[3,2-d]pyrimidine-2,4-dione scaffold can be synthesized via cyclocondensation of N’-acylcarbohydrazides in phosphorous oxychloride (POCl₃), followed by hydrolysis. For example, 6-substituted derivatives are formed by reacting N’-benzoyl-5-methyl-2,4-dioxo-3-phenyltetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide with POCl₃ under reflux, yielding chlorinated intermediates. Subsequent alkylation with benzyl chlorides or oxadiazole-containing chlorides in DMF with K₂CO₃ as a base introduces substituents at the N1 position .
How should researchers validate the structural integrity of this compound after synthesis?
Answer (Basic):
Combine spectroscopic and computational methods:
- NMR : Compare experimental and chemical shifts with DFT/B3LYP/6-311G(d,p)-calculated values (e.g., deviations <0.3 ppm for protons, <5 ppm for carbons) .
- IR : Match experimental vibrational bands (e.g., C=O stretching at ~1700 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) with theoretical predictions .
- X-ray crystallography (if crystalline): Resolve bond lengths and angles to confirm regiochemistry .
What in vitro assays are suitable for preliminary antimicrobial activity screening?
Answer (Basic):
Use agar dilution or broth microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Prepare test solutions in DMSO (≤1% v/v) and compare MIC values to standard drugs like ciprofloxacin (bacteria) or fluconazole (fungi). Note: Oxadiazole-containing analogs show enhanced activity due to improved membrane permeability .
How do substituents on the oxadiazole ring influence bioactivity?
Answer (Advanced):
The m-tolyl group on the 1,2,4-oxadiazole enhances lipophilicity and π-π stacking with microbial enzyme active sites. Replacements with electron-withdrawing groups (e.g., nitro) may reduce activity, while bulkier substituents (e.g., 2,4-dichlorophenyl) can improve binding but increase cytotoxicity. Use Hammett σ values to correlate electronic effects with MIC trends .
What computational methods are critical for analyzing electronic properties?
Answer (Advanced):
- DFT/B3LYP/6-311G(d,p) : Optimize geometry and calculate HOMO-LUMO gaps to predict redox behavior (e.g., ΔE <3.5 eV suggests high reactivity).
- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify nucleophilic/electrophilic regions for docking .
- Conformational analysis : Rotate the oxadiazole-thienopyrimidine dihedral angle (0–180°) to identify low-energy conformers .
How can reaction mechanisms for key steps (e.g., cyclocondensation) be elucidated?
Answer (Advanced):
- Kinetic studies : Monitor POCl₃-mediated cyclization via in situ IR (disappearance of carbonyl at ~1750 cm⁻¹).
- Isotopic labeling : Use -labeled hydrazides to track nitrogen incorporation into the oxadiazole ring .
- DFT transition-state modeling : Identify intermediates and activation barriers (e.g., for chloride displacement during alkylation) .
How should contradictory data on substituent effects be resolved?
Answer (Advanced):
Contradictions often arise from assay variability or divergent electronic/steric effects. For example:
- Antimicrobial vs. cytotoxicity : A 2-chlorophenyl group may improve MIC but raise IC₅₀ in mammalian cells. Use selectivity indices (SI = IC₅₀/MIC) to rank analogs .
- Theoretical vs. experimental NMR : If deviations exceed 0.5 ppm, re-optimize geometry with solvent models (e.g., PCM) or check for tautomerism .
What docking strategies are recommended for studying antimycobacterial targets?
Answer (Advanced):
Target enzymes like 14α-demethylase (14DM) or enoyl-ACP reductase.
- Glide/SP : Dock the compound into 14DM’s heme-binding pocket (PDB: 1EA1), prioritizing poses with oxadiazole-thienopyrimidine π-stacking against Phe255.
- MM-GBSA : Calculate binding free energies (ΔG <−40 kcal/mol suggests strong inhibition). Validate with resistance mutations (e.g., Y145F in 14DM) .
How can synthetic challenges (e.g., regioselectivity) be addressed?
Answer (Advanced):
- Alkylation regioselectivity : Use steric directing groups (e.g., o-tolyl) to favor N1 over N3 substitution. Monitor via LC-MS during reaction .
- Oxadiazole cyclization : Replace POCl₃ with PCl₅ in acetonitrile to reduce side products. Quench with ice-water to isolate intermediates .
What protocols ensure reproducibility in biological assays?
Answer (Advanced):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
